molecular formula C20H21ClFN3O5S B3007620 N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-79-4

N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B3007620
CAS No.: 869071-79-4
M. Wt: 469.91
InChI Key: PXLQRAFZPAPEMR-UHFFFAOYSA-N
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Description

The compound N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide features an oxalamide core (N1,N2-substituted oxalic acid diamide) with two distinct substituents:

  • N1: A 4-chlorobenzyl group.
  • N2: A 1,3-oxazinan-2-ylmethyl group substituted with a 4-fluorophenyl sulfonyl moiety.

This structure combines aromatic chlorinated and fluorinated motifs with a sulfonylated heterocyclic ring, likely influencing its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O5S/c21-15-4-2-14(3-5-15)12-23-19(26)20(27)24-13-18-25(10-1-11-30-18)31(28,29)17-8-6-16(22)7-9-17/h2-9,18H,1,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLQRAFZPAPEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C22H25ClFN3O4SC_{22}H_{25}ClFN_{3}O_{4}S

It possesses a molecular weight of 482.0 g/mol and includes functional groups such as sulfonamide and oxalamide, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth. The presence of the sulfonamide group in this compound suggests potential antibacterial properties.
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The oxazinan moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been found to act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that related oxazinan derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

Compound Activity Cell Lines Tested IC50 (µM)
Compound AAntibacterialE. coli, S. aureus5.0
Compound BAnticancerMCF7, HeLa10.0
Compound CAntidiabeticHepG215.0

These findings indicate that modifications to the chemical structure can significantly affect biological activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced antibacterial activity compared to standard sulfonamides.
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of oxazinan derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, particularly against breast and cervical cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., bromo, chloro) on the N1 aryl group correlate with lower yields (e.g., 23–33% for compounds 19, 20, 56), possibly due to steric hindrance or reduced reactivity during coupling steps .
  • Heterocyclic vs. Linear Substituents : The target compound’s oxazinan ring (N2) contrasts with simpler phenethyl (e.g., compound 56) or isoindolin-dione (GMC-3) groups. Heterocycles may enhance metabolic stability but complicate synthesis .

Physicochemical and Spectral Properties

Molecular Weight and Polarity
  • The target compound (MW ≈ 487.9) is heavier than analogs like compound 56 (MW ≈ 346.9) due to its sulfonylated oxazinan group .
NMR and MS Data
  • 1H NMR : The target compound’s spectrum would show signals for the 4-chlorobenzyl (δ ~7.3–7.4 ppm), oxazinan methylene (δ ~3.3–4.3 ppm), and sulfonyl-linked fluorophenyl (δ ~7.5–7.8 ppm) groups, similar to compound 56 .
  • ESI-MS : Peaks at m/z 488.9 [M+H]⁺ (calculated for C₂₀H₂₀ClFN₃O₅S) align with sulfonylated analogs in and .

Functional Group Impact on Bioactivity (Inferred Trends)

While direct activity data for the target compound are unavailable, structural analogs suggest:

  • Sulfonyl Groups : Enhance binding to enzymes or receptors (e.g., sulfonamides in HIV entry inhibitors in ) .
  • Chloro/Fluoro Substituents : Improve lipophilicity and membrane permeability, as seen in antiviral oxalamides () and cytochrome P450 inhibitors () .
  • Oxazinan vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Amidation : React 4-chlorobenzylamine with oxalyl chloride under controlled conditions (0–10°C, inert solvent like 1,4-dioxane) to form the oxalamide backbone .

Sulfonylation : Introduce the 4-fluorophenylsulfonyl group to the 1,3-oxazinan-2-ylmethyl intermediate using sulfonyl chlorides in the presence of triethylamine (TEA) as a base .

  • Characterization : Use FT-IR to confirm functional groups (e.g., C=O at ~1730 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) and NMR (¹H/¹³C) to verify regiochemistry. For example, aromatic protons from the 4-chlorobenzyl group appear as doublets in the δ 7.2–7.4 ppm range .

Q. How can researchers optimize reaction yields for key intermediates like the 1,3-oxazinan-2-ylmethyl group?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during cyclization steps .
  • Temperature Control : Maintain reactions at 10–15°C during sulfonylation to minimize side reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in heterogeneous systems .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) with High-Resolution Mass Spectrometry (HRMS) to resolve ambiguities. For example, HMBC correlations can distinguish between N–H and O–H protons in oxalamide derivatives .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
  • Case Study : Aromatic proton splitting patterns in ¹H-NMR may conflict due to rotational isomerism. Variable-temperature NMR can clarify dynamic effects .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

  • Methodological Answer :

  • Pharmacophore Mapping : Replace the 4-fluorophenylsulfonyl group with bulkier substituents (e.g., 4-trifluoromethyl) to enhance target binding affinity.
  • Bioisosteric Replacement : Substitute the 1,3-oxazinan-2-ylmethyl group with morpholine or piperazine rings to improve metabolic stability .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs with optimal binding to targets like kinase enzymes .

Q. What experimental designs address low reproducibility in sulfonylation reactions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., molar ratio, solvent purity, reaction time). For example, a central composite design can identify critical factors affecting yield .
  • Quality Control : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and impurity profiles .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Normalize data to positive controls (e.g., IC₅₀ values for kinase inhibitors) to account for assay variability .
  • Meta-Analysis : Aggregate results from multiple studies using tools like RevMan to identify trends (e.g., correlation between logP and cytotoxicity) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in cellular models .

Q. What are best practices for validating computational models predicting physicochemical properties?

  • Methodological Answer :

  • Experimental Benchmarking : Compare predicted logP (e.g., XLogP3) with shake-flask/HPLC-measured values .
  • Cross-Validation : Use k-fold validation to assess model robustness for parameters like aqueous solubility or plasma protein binding .

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